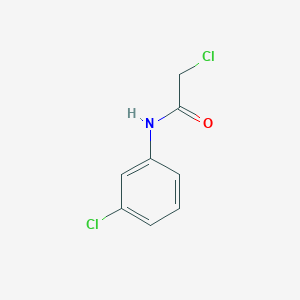

2-chloro-N-(3-chlorophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8368. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVBYGNINQITJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180324 | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-05-8 | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2564-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-chlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-N-(3-chlorophenyl)acetamide synthesis from 3-chloroaniline

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide from 3-chloroaniline

This whitepaper provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of various biologically active compounds. The synthesis involves the acylation of 3-chloroaniline with chloroacetyl chloride. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Reaction Scheme

The fundamental chemical transformation is the nucleophilic acyl substitution reaction between 3-chloroaniline and chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base is typically employed to neutralize the HCl byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇Cl₂NO | [1] |

| Molecular Weight | 204.05 g/mol | [1] |

| Yield | 70.32% | [2] |

| Yield | 71% | [3] |

| Melting Point | 98-100 °C | [2] |

| Melting Point | 93-94 °C | [3] |

Experimental Protocol

This section details the methodology for the synthesis of this compound, based on established procedures for the chloroacetylation of anilines.[2][3][4]

Materials and Reagents:

-

3-chloroaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol (95%)

-

Ice-cold water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Buchner funnel and flask

-

Beakers

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or aqueous media.[2][3] If using acetic acid, add sodium acetate (1 equivalent) to the solution.[3] Cool the mixture in an ice bath.

-

Addition of Acylating Agent: While stirring the cooled solution, add chloroacetyl chloride (1 to 4 equivalents) dropwise using a dropping funnel.[2] Maintain the temperature of the reaction mixture below 5 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2] Some procedures suggest stirring overnight.[2]

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[2] This will cause the crude product to precipitate.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and salts.[2]

-

Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of 95% ethanol and heat until it dissolves completely.[2] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: Determination of the melting point and comparison with literature values.[2][3]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch, C=O stretch of the amide, and C-Cl stretch.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the molecule.[5]

Visualizations

Reaction Workflow

A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway (Conceptual Reaction Mechanism)

A conceptual diagram of the nucleophilic acyl substitution mechanism.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(3-chlorophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-chloro-N-(3-chlorophenyl)acetamide. The document is intended for researchers and professionals in the fields of chemistry and drug development. It includes a detailed summary of its chemical and physical characteristics, experimental protocols for its synthesis and characterization, and a discussion of its established antimicrobial properties. All quantitative data are presented in a structured format, and key experimental workflows are visualized to facilitate understanding.

Core Physicochemical Properties

This compound, with the CAS number 2564-05-8, is a disubstituted acetanilide derivative.[1][2] Its core structure consists of a 3-chlorophenyl group attached to the nitrogen of a 2-chloroacetamide moiety.[1] This compound serves as an intermediate in the synthesis of other chemical entities and has been investigated for its biological activities.[3]

The fundamental physicochemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical databases and literature sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3'-Dichloroacetanilide, N-chloroacetyl-m-chloroaniline | [1] |

| CAS Number | 2564-05-8 | [1][2] |

| Molecular Formula | C₈H₇Cl₂NO | [1][2] |

| Molecular Weight | 204.05 g/mol | [1][2] |

| Physical Form | Solid, Crystalline Form | [2][4] |

| Melting Point | 98-100 °C | [4] |

| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CCl | [1] |

| InChI Key | KNVBYGNINQITJC-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound as reported in the scientific literature.

A common method for the synthesis of this compound involves the reaction of m-chloroaniline with chloroacetyl chloride.[4]

Materials:

-

m-chloroaniline (aqueous solution)

-

Chloroacetyl chloride

-

95% Ethanol for recrystallization

-

Ice-cold water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

An aqueous solution of m-chloroaniline is placed in a round-bottom flask.

-

Chloroacetyl chloride is added to the stirred solution of m-chloroaniline at room temperature.[4]

-

The reaction is monitored, and upon completion, the reaction mixture is poured into ice-cold water to induce precipitation of the crude product.[4]

-

The resulting precipitate is filtered, washed with cold water to remove impurities, and then dried.[4]

-

For purification, the crude product is recrystallized from 95% ethanol to yield the final crystalline product of this compound.[4] Single crystals for structural analysis can also be obtained from an ethanolic solution at room temperature.[5]

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

-

Melting Point Determination: The melting point is measured using the open-ended capillary tube method to check for purity. A sharp melting range, such as the reported 98-100°C, indicates a relatively pure compound.[4]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include:

-

N-H stretch (secondary amide): ~3283 cm⁻¹

-

C=O stretch (secondary amide): ~1667 cm⁻¹

-

N-H bend (secondary amide): ~1601 cm⁻¹

-

C-N stretch: ~1443 cm⁻¹

-

C-Cl stretch: ~1092 cm⁻¹

-

Meta-disubstituted benzene ring: ~899 cm⁻¹[4]

-

-

Mass Spectrometry (MS): GC-MS analysis is performed to confirm the molecular weight of the compound. The mass spectrum shows a molecular ion peak [M+] at m/z 203 (100%), corresponding to the molecular weight of the compound containing the ³⁵Cl isotopes.[4]

-

X-ray Crystallography: Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the molecule in the solid state.[5] This analysis has revealed that the asymmetric unit of the crystal structure contains two molecules that are orthogonal to each other.[5]

Biological Activity and Potential Applications

Derivatives of chloroacetamide are recognized for their broad biological activities.[4] While specific signaling pathways for this compound are not extensively detailed in the public literature, the class of N-substituted chloroacetamide derivatives has demonstrated significant potential as antimicrobial agents.[4]

Studies on various 2-chloro-N-aryl acetamide derivatives have shown them to possess excellent antibacterial and antifungal properties.[4] For instance, related compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida sp.[4][6][7] The antimicrobial activity is often attributed to the chloroacetamide moiety, with the presence of the chlorine atom appearing to enhance the biological effect compared to non-chlorinated analogues.[8] The proposed mechanism for some acetamides involves acting on penicillin-binding proteins, leading to cell lysis.[8] These properties suggest their potential use as disinfectants, preservatives, or herbicides.[4]

Safety and Handling

Based on aggregated GHS information, this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.[1]

This guide consolidates the available technical data on this compound to support further research and development activities. The provided protocols and data summaries offer a solid foundation for scientists working with this compound.

References

- 1. This compound | C8H7Cl2NO | CID 137639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 2564-05-8 [chemicalbook.com]

- 4. ijpsr.info [ijpsr.info]

- 5. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. irejournals.com [irejournals.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-chloro-N-(3-chlorophenyl)acetamide (CAS Number: 2564-05-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-N-(3-chlorophenyl)acetamide, a molecule with significant potential in agrochemical and pharmaceutical research. This document collates available data on its physicochemical properties, spectral characteristics, synthesis, and biological activities, presenting it in a format tailored for scientific and research applications.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity and characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2564-05-8 | [1] |

| Molecular Formula | C₈H₇Cl₂NO | [1] |

| Molecular Weight | 204.05 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 98-100 °C | [2] |

| Predicted pKa | 12.23 ± 0.70 |

Table 2: Spectral Data for this compound and Related Compounds

| Spectral Data Type | Key Peaks/Signals and Interpretation | Source |

| Infrared (IR) Spectroscopy | 3282.95 cm⁻¹ (N-H stretch, 2° amide), 1666.55 cm⁻¹ (C=O stretch, 2° amide), 1600.97 cm⁻¹ (N-H bend, 2° amide), 1442.80 cm⁻¹ (C-N stretch), 1091.75 cm⁻¹ (C-Cl stretch), 898.96 cm⁻¹ (Meta-disubstituted benzene ring) | [2] |

| Mass Spectrometry (MS) | m/z 203 (M+, 100%), 207 (M+), 203 (M+1), 154 (M+2), 127 (M+4) | [2] |

| ¹H NMR (CDCl₃, for N-(3-chlorophenyl)-N-methylacetamide) | δ (ppm): 7.34-7.36 (m, 2H), 7.22 (s, 2H), 7.10 (d, J = 7.92 Hz, 1H), 3.26 (m, 3H), 1.90 (m, 3H) | |

| ¹³C NMR (CDCl₃, for N-(3-chlorophenyl)-N-methylacetamide) | δ (ppm): 170.30, 145.78, 135.17, 130.77, 128.06, 127.55, 125.49, 37.18, 22.48 |

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the reviewed literature. The data presented is for the closely related compound N-(3-chlorophenyl)-N-methylacetamide to provide an indication of expected chemical shifts.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 3-chloroaniline with chloroacetyl chloride.

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloroaniline in a suitable aqueous or organic solvent.

-

Acylation: While stirring the solution at room temperature, slowly add chloroacetyl chloride. The reaction is often monitored by thin-layer chromatography to track its progress.[2]

-

Work-up: Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.[2]

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, is performed to yield the purified crystalline product.[2] A reported yield for this synthesis is 70.32%.[2]

Biological Activity and Mechanism of Action

Chloroacetamide derivatives are known for their broad-spectrum biological activities, including herbicidal, antimicrobial, and cytotoxic effects.

Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary mechanism of herbicidal action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[3] VLCFAs are crucial components of plant cell membranes and waxes. By inhibiting their synthesis, chloroacetamides disrupt early seedling growth and development.[3]

Antimicrobial Activity

N-substituted chloroacetamide derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[2] While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported, related compounds have shown significant efficacy. For instance, various chloroacetamides exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria.[4][5]

Table 3: Reported Antimicrobial Activity for Chloroacetamide Derivatives

| Compound Class | Organism(s) | Activity Metric | Reported Value (µg/mL) | Source |

| Chloroacetamides | E. coli, S. aureus, MRSA, C. albicans | MIC | 32 - >4000 | [4] |

| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | MIC | 128 - 256 | |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | MIC | 512 | [6][7] |

Experimental Protocol: Broth Microdilution for MIC Determination (General)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

Phenylacetamide derivatives have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxicity against various cancer cell lines.[8] The cytotoxic effects are often evaluated using assays that measure cell viability and proliferation.

Table 4: Reported Cytotoxic Activity for Phenylacetamide Derivatives

| Compound | Cell Line | Activity Metric | Reported Value (µM) | Source |

| N-Butyl-2-(3-chlorophenyl)acetamide | MDA-MB-468 | IC₅₀ | 2.2 ± 0.07 | [8] |

| N-Butyl-2-(3-chlorophenyl)acetamide | PC-12 | IC₅₀ | 0.67 ± 0.12 | [8] |

| N-Butyl-2-(3-chlorophenyl)acetamide | MCF7 | IC₅₀ | 9 ± 0.09 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity (General)

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1] It is important to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

This compound is a versatile molecule with established herbicidal activity and potential for further development as an antimicrobial or cytotoxic agent. Its primary mechanism of action as a herbicide, the inhibition of VLCFA biosynthesis, presents a clear target for structure-activity relationship studies. Further research is warranted to fully elucidate its antimicrobial and cytotoxic potential, including the determination of specific MIC and IC₅₀ values against a broader range of organisms and cell lines. The experimental protocols outlined in this guide provide a solid foundation for future investigations into the biological activities of this and related compounds.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectral Analysis of 2-chloro-N-(3-chlorophenyl)acetamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 2-chloro-N-(3-chlorophenyl)acetamide, a molecule of interest to researchers and professionals in the fields of chemistry and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Summary of Spectral Data

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3282.95 | N-H Stretch (secondary amide) |

| 1666.55 | C=O Stretch (secondary amide) |

| 1600.97 | N-H Bend (secondary amide) |

| 1442.80 | C-N Stretch |

| 1091.75 | C-Cl Stretch |

| 898.96 | Meta-disubstituted benzene ring |

Data obtained from Kumar et al., 2012.

Table 2: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular ion, 100%) |

| 205 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 207 | [M+4]⁺ (Isotope peak due to two ³⁷Cl) |

| 154 | [M - CH₂Cl]⁺ |

| 127 | [ClC₆H₄NH]⁺ |

Data obtained from Kumar et al., 2012.

Table 3: Estimated ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet | 1H | -NH |

| ~7.7 | Triplet | 1H | Ar-H |

| ~7.5 | Doublet | 1H | Ar-H |

| ~7.3 | Triplet | 1H | Ar-H |

| ~7.1 | Doublet | 1H | Ar-H |

| ~4.2 | Singlet | 2H | -CH₂Cl |

Estimated values are based on spectral data of structurally similar compounds.

Table 4: Estimated ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~139 | Ar-C (C-N) |

| ~135 | Ar-C (C-Cl) |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~43 | -CH₂Cl |

Estimated values are based on spectral data of structurally similar compounds.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-chloroaniline with chloroacetyl chloride. In a general procedure, 3-chloroaniline is dissolved in a suitable solvent, such as glacial acetic acid, along with a base like sodium acetate. Chloroacetyl chloride is then added dropwise to the stirred solution. The reaction mixture is stirred for a period, after which the product is precipitated by pouring the mixture into ice-cold water. The resulting solid is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.[1]

Infrared (IR) Spectroscopy

The infrared spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrophotometer. A small amount of the solid sample was finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, a thin film of the sample can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was then recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample was dissolved in a suitable solvent and injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized, typically by electron impact (EI). The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, the sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high-quality spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of a chemical compound like this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-chloro-N-(3-chlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-chloro-N-(3-chlorophenyl)acetamide, a compound of interest in the systematic study of substituted aromatic amides. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting physicochemical properties, guiding synthetic modifications, and informing drug design efforts. This document presents key crystallographic data, a detailed experimental protocol for its determination, and a logical workflow of the structural analysis.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below for clarity and comparative analysis.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₇Cl₂NO |

| Formula Weight | 204.05 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 4.897 (1) Å |

| b | 17.379 (3) Å |

| c | 21.484 (4) Å |

| Volume | 1828.4 (6) ų |

| Z | 8 |

| Temperature | 299 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption coefficient (μ) | 0.66 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R1 = 0.094 |

| R indices (all data) | wR2 = 0.103 |

| Goodness-of-fit (S) | 1.23 |

| CCDC Number | 731209 |

Data sourced from Gowda et al., Acta Cryst. (2009). E65, o949.[1]

Table 2: Hydrogen Bond Geometry

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N···O2ⁱ | 0.86 | 2.15 | 2.962 (6) | 157 |

| N2—H2N···O1ⁱⁱ | 0.86 | 2.04 | 2.892 (6) | 174 |

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y, -z+3/2.[1]

Molecular and Packing Structure

The asymmetric unit of this compound contains two independent molecules. In both molecules, the N-H bond is oriented anti to the meta-chloro substituent on the phenyl ring.[1] The carbonyl (C=O) bond is anti to the N-H bond.[1] This conformation is noteworthy as it contrasts with the syn conformation observed in structurally related compounds.[1]

The molecules are linked into supramolecular chains by intermolecular N—H···O hydrogen bonds.[1] This hydrogen bonding scheme is a key feature of the crystal packing, influencing the overall stability and properties of the crystalline solid.

Experimental Protocols

The determination of the crystal structure of this compound follows a standard workflow for small molecule X-ray crystallography.

Synthesis and Crystallization

The title compound was synthesized according to established literature methods.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanolic solution.[2]

X-ray Data Collection

A suitable single crystal with dimensions of approximately 0.45 × 0.08 × 0.02 mm was mounted on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector.[1] The data were collected using graphite-monochromated Mo Kα radiation at a temperature of 299 K.[1] A multi-scan absorption correction was applied to the collected data.[1]

Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned with idealized geometry and refined using a riding model.[1]

Visualized Workflows and Relationships

To further elucidate the process and structural relationships, the following diagrams are provided.

Caption: Experimental workflow for crystal structure determination.

References

Solubility of 2-chloro-N-(3-chlorophenyl)acetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-chloro-N-(3-chlorophenyl)acetamide (C₈H₇Cl₂NO) is a halogenated acetamide derivative with potential applications in various fields, including drug development and organic synthesis.[1] Understanding its solubility in different organic solvents is a critical physicochemical parameter that influences its processing, formulation, and bioavailability. The dissolution of a compound is a prerequisite for its absorption and subsequent physiological effects, making solubility studies a cornerstone of preclinical research.

While qualitative statements suggest that N-substituted chloroacetamides are generally more soluble in organic solvents than in water, precise quantitative data is essential for informed decision-making in research and development. This guide provides the necessary protocols and frameworks to generate and present such data systematically.

Predicted Solubility and Physicochemical Properties

Computational tools can offer initial estimates of a compound's solubility. One such approach involves the use of Hansen Solubility Parameters (HSP), which are based on the principle that "like dissolves like."[2][3] The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2] A smaller difference between the HSPs of a solute and a solvent suggests a higher likelihood of solubility. While specific HSP values for this compound are not published, they can be estimated using group contribution methods.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO | [1] |

| Molecular Weight | 204.05 g/mol | [1] |

| Melting Point | 93-94 °C | [5] |

| XLogP3 | 2.8 | [1] |

Note: This table is populated with available data. Researchers are encouraged to verify these properties experimentally.

Experimental Determination of Solubility

The following sections detail three common and reliable methods for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.[6]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: Agitate the suspension at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed, heated syringe to prevent precipitation upon cooling.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

UV-Vis Spectroscopic Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Experimental Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: After equilibration, centrifuge or filter the suspension to remove undissolved solid. Dilute a known aliquot of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

Experimental Protocol:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution in the organic solvent of interest as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: After equilibration, filter the suspension through a suitable syringe filter (e.g., 0.22 µm PTFE). Dilute a known volume of the filtrate with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original organic solvent.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method |

| Methanol | 25 | |||

| 37 | ||||

| Ethanol | 25 | |||

| 37 | ||||

| Acetone | 25 | |||

| 37 | ||||

| Ethyl Acetate | 25 | |||

| 37 | ||||

| Dichloromethane | 25 | |||

| 37 | ||||

| Toluene | 25 | |||

| 37 |

Researchers should populate this table with their experimentally determined data.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive framework for researchers to experimentally determine the solubility of this compound in various organic solvents. By following the detailed protocols for gravimetric, spectroscopic, or HPLC methods, scientists can generate the reliable and quantitative data necessary for advancing their research and development activities. The provided templates for data presentation and the workflow diagram are intended to ensure a systematic and standardized approach to solubility studies. While experimental determination remains the gold standard, computational methods such as Hansen Solubility Parameters can serve as valuable predictive tools in the initial stages of solvent screening.

References

- 1. This compound | C8H7Cl2NO | CID 137639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

An In-depth Technical Guide to the Mechanism of Action of Chloroacetamide Compounds

Executive Summary

Chloroacetamide-containing compounds represent a significant class of covalent inhibitors that have garnered substantial interest across various scientific domains, including drug discovery, herbicide development, and chemical biology. Their mechanism of action is primarily defined by the presence of a reactive chloroacetamide "warhead," an electrophilic group that forms a stable, irreversible covalent bond with nucleophilic residues on target proteins. This guide provides a comprehensive technical overview of this mechanism, detailing the underlying chemistry, principal molecular targets, and the key experimental protocols used for their characterization. It aims to serve as a critical resource for professionals engaged in the research and development of novel therapeutics and chemical probes based on the chloroacetamide scaffold.

The Core Mechanism: Covalent Inhibition via Nucleophilic Substitution

The defining feature of chloroacetamide compounds is their ability to act as targeted covalent inhibitors. The chloroacetamide moiety is a potent electrophile, primed to react with nucleophilic amino acid side chains within a protein's binding site.

The primary mechanism is an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] The nucleophilic residue, most commonly the thiolate anion of a cysteine, attacks the carbon atom bearing the chlorine. This leads to the displacement of the chloride leaving group and the formation of a stable thioether bond, effectively tethering the inhibitor to the protein permanently.[1][3] This irreversible binding results in sustained and potent inhibition, as the protein's function can only be restored through de novo synthesis.[4]

While cysteine is the most frequent target due to the high nucleophilicity of its thiol group under physiological conditions, reactions with other nucleophilic residues like histidine have also been reported.[5] The reactivity of the chloroacetamide warhead is a critical parameter; while highly reactive compounds can lead to off-target effects and potential toxicity, the reactivity can be tuned by modifying the chemical structure at the α-position.[1][6] For instance, chlorofluoroacetamides (CFAs) have been developed as a class of thiol-reactive warheads with weaker intrinsic reactivity, offering potentially greater selectivity.[1][7]

Molecular Targets and Applications

The versatility of the chloroacetamide warhead has enabled its application against a wide array of protein targets in various fields.

-

Anticancer Agents: A significant area of development for chloroacetamide inhibitors is in oncology. They have been successfully deployed against several classes of cancer-related proteins.

-

Kinases: Irreversible inhibitors have been developed for Fibroblast Growth Factor Receptors (FGFR), Bruton's tyrosine kinase (BTK), and Mitogen-activated protein kinase kinase 7 (MAP2K7), targeting cysteine residues within the kinase active site to block oncogenic signaling pathways.[4][6][8][9] For example, the chloroacetamide UPR1376 irreversibly inhibits FGFR1 phosphorylation, leading to the suppression of downstream MAPK and AKT/mTOR signaling.[4][9]

-

Deubiquitinating Enzymes (DUBs): Compounds targeting enzymes like USP8 have shown potent inhibitory activity, presenting opportunities for intervention in pathways regulating protein stability and degradation.[10]

-

Other Targets: Chloroacetamides have been used to target the TEAD-YAP1 interaction in the Hippo pathway, inhibit the peptidyl-prolyl isomerase Pin1, and induce ferroptosis by inhibiting glutathione peroxidase 4 (GPX4).[1][11][12] They have also shown potential as inhibitors of cancer stem cells.[13]

-

-

Antibacterial Agents: Chloroacetamides are effective against bacterial targets. A key example is the inhibition of MurA, an enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.[14] Covalent modification of the active site cysteine (Cys115 in E. coli MurA) disrupts bacterial cell wall synthesis.[14]

-

Antiviral Agents: The cysteine proteases essential for viral replication are prime targets. Notably, chloroacetamide and chlorofluoroacetamide derivatives have been developed as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), binding to the catalytic Cys145 residue to block viral polyprotein processing.[1][15][16]

-

Herbicides: Chloroacetamide herbicides function by inhibiting very-long-chain fatty acid (VLCFA) elongase systems in plants.[17][18][19] This inhibition disrupts the formation of cellular membranes, which is lethal to developing seedlings.[18]

Quantitative Data on Chloroacetamide Inhibitors

The potency of chloroacetamide inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) or, more accurately for irreversible inhibitors, the second-order rate constant (k_inact/K_i). The table below summarizes quantitative data for several representative chloroacetamide-based compounds.

| Compound/Class | Target Protein | Potency Metric | Value | Application | Reference(s) |

| MurA Inhibitor | MurA (E. coli) | IC50 | Low µM range | Antibacterial | [14] |

| MurA-IN-2 | MurA | IC50 | 39 µM | Antibacterial | [19] |

| DUB-IN-1 | USP8 | IC50 | 0.85 µM | DUB Inhibition | [10] |

| DUB-IN-2 | USP8 | IC50 | 0.28 µM | DUB Inhibition | [10] |

| DUB-IN-3 | USP8 | IC50 | 0.56 µM | DUB Inhibition | [10] |

| C527 | USP1/UAF1 Complex | IC50 | 0.88 µM | DUB Inhibition | [10] |

| SARS-CoV-2-IN-75 | SARS-CoV-2 Replication | EC68 | 3 µM | Antiviral | [19] |

| UPR1376 | FGFR | IC50 | ~100-200 nM (H1581 cells) | Anticancer | [9] |

Key Experimental Protocols for Characterization

A multi-step experimental workflow is necessary to fully characterize the mechanism of action of a chloroacetamide inhibitor. This process confirms covalent binding, determines kinetic parameters, and identifies the specific site of modification.

Confirmation of Covalent Modification: Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming covalent bond formation.[20]

-

Intact Protein Mass Spectrometry:

-

Protocol: The target protein is incubated with the chloroacetamide compound and a control (e.g., DMSO). The samples are then analyzed by ESI-MS.

-

Principle: Covalent modification results in a predictable mass increase in the protein, corresponding to the molecular weight of the inhibitor minus the leaving group (chlorine). A shift in the mass spectrum of the treated protein relative to the control confirms adduct formation.[20]

-

-

Peptide-Level Analysis (LC-MS/MS):

-

Protocol: Following incubation with the inhibitor, the protein is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Principle: This method identifies the specific amino acid residue that has been modified. By comparing the peptide maps of treated and untreated samples, a modified peptide can be isolated. Fragmentation of this peptide via MS/MS reveals the exact site of covalent attachment.[14][20]

-

Assessment of Irreversible Inhibition: Enzyme Kinetics

Standard enzyme assays are adapted to demonstrate the time-dependent and irreversible nature of inhibition.

-

Time-Dependent Inhibition Assay:

-

Protocol: The enzyme is pre-incubated with various concentrations of the chloroacetamide inhibitor for different lengths of time. The remaining enzyme activity is then measured by adding the substrate.

-

Principle: For an irreversible inhibitor, the degree of inhibition will increase with the duration of pre-incubation, a hallmark of covalent bond formation.[14]

-

-

Dilution Assay:

-

Protocol: The enzyme is incubated with a high concentration of the inhibitor to achieve significant inhibition. The complex is then rapidly diluted, and enzyme activity is monitored over time.

-

Principle: If the inhibition is irreversible, the enzyme activity will not recover upon dilution, as the covalently bound inhibitor cannot dissociate from the active site.[14] This contrasts with reversible inhibitors, where activity would be restored as the inhibitor concentration drops below its K_i.

-

Kinetic Characterization of Irreversible Inhibitors

For covalent inhibitors, the second-order rate constant, k_inact/K_i, is the most meaningful measure of potency.

-

Protocol: This value is typically determined by measuring the observed rate of inactivation (k_obs) at multiple inhibitor concentrations. A plot of k_obs versus inhibitor concentration allows for the calculation of k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration at half-maximal inactivation rate). High-throughput MS-based systems are often used for rapid kinetic analysis.[21][22]

-

Principle: The k_inact/K_i ratio represents the efficiency of the covalent modification, incorporating both the initial non-covalent binding affinity (K_i) and the rate of the subsequent chemical step (k_inact).

Cellular Activity Assays

-

Protocol: To assess the effect of chloroacetamide compounds in a biological context, various cell-based assays are employed. These include MTT assays to measure effects on cell viability, soft-agar assays to evaluate anchorage-independent growth (a hallmark of cancer), and sphere-forming assays to specifically test for activity against cancer stem cells.[13]

-

Principle: These assays determine the functional consequences of target inhibition in a cellular environment, providing crucial information on the compound's potential as a therapeutic agent.

Toxicity and Outlook

A primary concern with chloroacetamide compounds is their potential for off-target reactivity due to the electrophilic nature of the warhead, which can lead to toxicity.[23][24] Studies have shown that some chloroacetamides can induce the production of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[25][26][27] Therefore, a critical aspect of drug development in this class is the optimization of selectivity. This can be achieved through the design of molecules where non-covalent binding interactions with the target protein orient the warhead precisely, minimizing reactions with other biological nucleophiles. Furthermore, tuning the intrinsic reactivity of the warhead, for example by creating chlorofluoroacetamide derivatives, is a promising strategy to enhance selectivity and reduce toxicity.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]

- 8. Chloroacetamides - Enamine [enamine.net]

- 9. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM [genedata.com]

- 23. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 24. ec.europa.eu [ec.europa.eu]

- 25. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Genotoxicity of chloroacetamide herbicides and their metabolites ...: Ingenta Connect [ingentaconnect.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of N-Aryl Chloroacetamide Derivatives

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-aryl chloroacetamide derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document details the structure-activity relationships, quantitative biological data, and relevant experimental protocols to facilitate further research and development in this promising area.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-aryl chloroacetamide derivatives is typically straightforward, primarily involving the acylation of a substituted aniline with chloroacetyl chloride.[1][2][3][4][5] The versatility of this synthesis allows for the introduction of a wide variety of substituents on the aryl ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

The structure-activity relationship (SAR) studies reveal that the nature and position of the substituents on the aryl ring play a crucial role in determining the biological efficacy of these derivatives. For instance, electron-withdrawing groups on the aryl moiety have been shown to enhance the antimicrobial and anticancer activities of these compounds.[6][7] The lipophilicity and electronic properties of the substituents significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules.

Caption: General synthesis workflow for N-aryl chloroacetamide derivatives.

Anticancer Activity

N-aryl chloroacetamide derivatives have demonstrated significant potential as anticancer agents against a variety of cancer cell lines, including those of the lung, breast, colon, and liver.[2][8][9] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and regulation of the cell cycle.[8][10][11]

One notable derivative, UPR1376, has been identified as an irreversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in certain types of lung cancer.[8] Another derivative, Y19, has been shown to inhibit Glutathione Peroxidase 4 (GPX4), inducing ferroptosis in triple-negative breast cancer cells.[12]

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| UPR1376 | H1581 (Lung) | < 0.055 | Irreversible FGFR1 inhibitor | [8] |

| 6d | HePG-2 (Liver) | 6.02 | EGFR and CDK2 inhibition | [2] |

| 6o | HCT-116 (Colon) | 8.79 | EGFR and CDK2 inhibition | [2] |

| Y19 | MDA-MB-231 (Breast) | 0.021 | GPX4 inhibitor (induces ferroptosis) | [12] |

| d6 | MCF7 (Breast) | 38.0 | Not specified | [9] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-aryl chloroacetamide derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]

- 9. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 11. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 2-chloro-N-(3-chlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(3-chlorophenyl)acetamide is a key chemical intermediate widely utilized in the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides an in-depth overview of its synthesis, chemical properties, and significant applications, with a focus on experimental protocols and data presentation for the scientific community.

Chemical Properties and Synthesis

This compound is a solid compound with the empirical formula C₈H₇Cl₂NO.[1] Its structure is characterized by an acetamide linkage between a chloroacetyl group and a 3-chloroaniline moiety.

| Property | Value | Reference |

| CAS Number | 2564-05-8 | [1] |

| Molecular Weight | 204.05 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 98-100 °C | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is the acylation of 3-chloroaniline with chloroacetyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

3-chloroaniline

-

Chloroacetyl chloride

-

Aqueous amine solution (e.g., for comparative synthesis of other derivatives)

-

Ice-cold water

-

95% Ethanol for recrystallization

Procedure:

-

A solution of 3-chloroaniline (0.02 mol) in a suitable solvent is prepared in a round-bottom flask and stirred magnetically for 10 minutes.

-

Chloroacetyl chloride (0.02 mol) is added dropwise to the solution over a period of one hour, while maintaining the reaction temperature.

-

The reaction mixture is stirred for several hours at room temperature, and the progress is monitored by thin-layer chromatography.[2]

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.[2]

-

The precipitate is filtered, washed with cold water, and dried.[2]

-

The crude this compound is recrystallized from 95% ethanol to yield the pure product.[2]

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) | Reference |

| m-chloroaniline | Chloroacetyl chloride | This compound | 70.32% | 98-100 | [2] |

Applications as a Chemical Intermediate

The reactivity of the chlorine atom in the chloroacetyl group makes this compound an excellent electrophile for reactions with various nucleophiles. This property is extensively exploited in the synthesis of a wide range of derivatives with important biological activities.

Experimental Workflow: Synthesis of Bioactive Derivatives

The general workflow for utilizing this compound as an intermediate involves a nucleophilic substitution reaction where the chlorine atom is displaced by a nucleophile (e.g., an amine, thiol, or alcohol), followed by further structural modifications if required.

General workflow for the synthesis of bioactive compounds from this compound.

Applications in Agrochemicals

Chloroacetamide herbicides are a well-established class of agrochemicals used for weed control. Their mechanism of action involves the inhibition of very-long-chain fatty acid elongases (VLCFAs), which are crucial for plant development.[3] this compound serves as a precursor for the synthesis of such herbicides.

The herbicidal activity of chloroacetamides stems from their ability to covalently bind to the active site cysteine of condensing enzymes like type III polyketide synthases.[3] This irreversible inhibition disrupts essential metabolic pathways in susceptible plants.

Mechanism of action of chloroacetamide herbicides.

Applications in Pharmaceuticals

Derivatives of this compound have been investigated for a range of pharmaceutical applications, including as antimicrobial, anticonvulsant, and anti-inflammatory agents.[2][4]

Certain acetamide derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a critical transcription factor that controls the expression of genes involved in inflammation.

Inhibition of the NF-κB signaling pathway by acetamide derivatives.

Quantitative Data on Derivative Activities

The following table summarizes the biological activities of various compounds synthesized using chloroacetamide intermediates, demonstrating the broad potential of this chemical class.

| Compound Class | Specific Derivative Example | Target/Activity | Quantitative Data | Reference |

| Herbicides | N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide | Weed Control | Effective at 0.25-0.5 kg a.i./ha | [1] |

| Fungicides | (1R,2S)-2-(2-(N-(4-chloro-2-trifluoromethylphenyl)sulfamoyl)-cyclohexylamino)-N-(2-trifluoromethylphenyl) acetamide (II-19) | Botrytis cinerea | EC₅₀ < 4.46 µg/mL | [6] |

| Antibacterials | N-aryl mercaptoacetamides | Metallo-β-lactamases (e.g., IMP-7, NDM-1) | IC₅₀ = 0.65 - 11 µM | [7] |

| Anticonvulsants | α-naphthyl and 1,2,4-triazole derivative | Maximal Electroshock (MES) Test | ED₅₀ = 64.9 mg/kg | [4] |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its chloroacetyl group provide a robust platform for the development of a multitude of biologically active compounds. The examples provided in this guide highlight its significance in the fields of agrochemicals and pharmaceuticals, and underscore the potential for the discovery of novel molecules with enhanced efficacy and specific modes of action. For researchers and drug development professionals, a thorough understanding of the chemistry and applications of this intermediate is essential for advancing research and development in these critical areas.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.info [ijpsr.info]

- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-chloro-N-(3-chlorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(3-chlorophenyl)acetamide is a halogenated acetamide derivative that has garnered interest in medicinal chemistry primarily as a versatile synthetic intermediate. While direct therapeutic applications of this specific compound are not extensively documented, its utility as a precursor for a variety of biologically active molecules highlights its potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives. It includes detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways to support further research and development efforts.

Chemical Properties and Synthesis

This compound, with the molecular formula C8H7Cl2NO, is a solid crystalline compound.[1][2] Its chemical structure is characterized by a chloroacetamide group attached to a 3-chlorophenyl ring.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 204.05 g/mol | [1] |

| Melting Point | 93-94 °C | [3] |

| Melting Point | 98-100 °C | [4] |

| Appearance | Crystalline form | [4] |

Synthesis

The primary method for synthesizing this compound involves the reaction of m-chloroaniline with chloroacetyl chloride.[3][4]

A common synthetic route is the acylation of an amine. The following is a generalized protocol based on available literature:

-

Dissolve the respective amine (m-chloroaniline) in a suitable solvent, such as glacial acetic acid, along with a saturated solution of sodium acetate.[3]

-

Cool the reaction mixture in an ice bath.

-

Add chloroacetyl chloride dropwise to the stirred solution.[3]

-

Continue stirring the reaction mixture for a specified period, often for several hours or overnight, while monitoring the reaction progress using thin-layer chromatography.[4]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[3][4]

-

Filter the precipitate, wash it with cold water to remove impurities, and then dry it.[4]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[4]

Potential Therapeutic Applications

The therapeutic potential of this compound is primarily realized through its use as a scaffold or intermediate in the synthesis of more complex molecules with demonstrated biological activities.

Antimicrobial Activity

Chloroacetamide derivatives have been investigated for their antimicrobial properties. Studies have shown that compounds in this class exhibit activity against a range of bacteria and fungi.[4] The presence of the chloro group is often considered crucial for their biological activity.[5]

While specific data for this compound is limited, a study on various N-substituted chloroacetamides demonstrated excellent antibacterial and antifungal activity.[4] The antimicrobial screening was performed using the agar diffusion technique against several bacterial and fungal strains.[4]

| Organism | Type | Activity of Chloroacetamides |

| E. coli (ATCC 25922) | Gram-negative bacteria | Good |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria | Good |

| Staphylococcus aureus (ATCC 25923) | Gram-positive bacteria | Good |

| Candida sp. | Fungi | Good |

Data from a study on a series of 2-chloro-N-alkyl/aryl acetamide derivatives.[4]

-

Prepare a culture of the test microorganisms.

-

Inoculate the agar media with the different microorganism cultures.

-

Prepare samples of the test compounds, typically at a concentration of 1 mg/mL in a suitable solvent like DMF.[4]

-

Apply the sample solutions to wells or discs on the inoculated agar plates.

-

Incubate the plates for 24 hours at 30°C.[4]

-

Measure the diameter of the inhibition zone in millimeters.

-

Use standard reference antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi) as positive controls.[4]

Precursor for Antidepressant Agents

This compound has been utilized as a starting material in the synthesis of novel compounds with potential antidepressant activity.[3] In one such study, it was reacted with 2-mercaptobenzimidazole to produce more complex molecules that were then evaluated for their ability to act as monoamine oxidase (MAO) inhibitors.[3] The final products, not this compound itself, showed antidepressant effects in animal models.[3]

This highlights the role of this compound as a key building block in the development of new chemical entities targeting the central nervous system. The chloroacetamide moiety provides a reactive site for further chemical modifications, allowing for the exploration of diverse chemical spaces.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of classification and labeling of chemicals, this compound is considered harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] As with many chloroacetamide herbicides, there is a potential for cytotoxicity, which has been observed in related compounds.[6] Researchers handling this compound should use appropriate personal protective equipment and follow standard laboratory safety procedures.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While it may not possess direct therapeutic applications in its current form, its utility as a precursor for synthesizing novel antimicrobial and antidepressant agents is evident from the existing literature. The reactive chloroacetamide group allows for diverse chemical modifications, making it an attractive starting point for generating libraries of new compounds for biological screening. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C8H7Cl2NO | CID 137639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. mdpi.com [mdpi.com]

- 6. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-chloro-N-(3-chlorophenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis involves the acylation of 3-chloroaniline with chloroacetyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 3-chloroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, with the subsequent loss of hydrogen chloride.

Figure 1: Reaction Scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇Cl₂NO | N/A |

| Molecular Weight | 204.05 g/mol | N/A |

| Typical Yield | 70.32% | [1] |

| Melting Point | 98-100 °C | [1] |

| Appearance | Crystalline solid | [1] |

Experimental Protocol

This protocol outlines the detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents

-

3-chloroaniline

-

Chloroacetyl chloride

-

A suitable solvent (e.g., aqueous medium[1], glacial acetic acid, or an inert organic solvent like dichloromethane or toluene)

-

A base (e.g., sodium acetate[2], triethylamine, or potassium carbonate)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, filtration apparatus)

Safety Precautions

-

Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water.[3][4][5][6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

3-chloroaniline is toxic and an irritant.[7] Avoid inhalation and skin contact by using appropriate PPE.

-

The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood.

Synthesis Procedure

A general procedure for the synthesis of N-aryl chloroacetamides involves the dropwise addition of chloroacetyl chloride to a solution of the corresponding aniline in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.[1][8][9]

Step-by-step protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloroaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid containing sodium acetate[2]).

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride (1 to 4 equivalents) dropwise to the cooled and stirred solution.[1] The rate of addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure the completion of the reaction.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-